REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:7]=[N:6][N:5]([CH2:8][CH2:9][CH3:10])[N:4]=1.S(Cl)([Cl:13])=O>>[Cl:13][CH2:2][C:3]1[CH:7]=[N:6][N:5]([CH2:8][CH2:9][CH3:10])[N:4]=1
|
Name
|
4-hydroxymethyl-2-propyl-1,2,3-triazole
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OCC1=NN(N=C1)CCC
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NN(N=C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |